molecular formula C10H8FNO2 B8725151 1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one CAS No. 651747-71-6

1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No. B8725151
Key on ui cas rn: 651747-71-6
M. Wt: 193.17 g/mol
InChI Key: DVFHFXFORJYWPC-UHFFFAOYSA-N
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Patent
US07148249B2

Procedure details

82.5 g of 6-fluoro-2-indolinone are stirred in 180 ml acetic anhydride for 3 hours at 130° C. After cooling to ambient temperature the precipitate is suction filtered, washed with 100 ml petroleum ether and dried.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[C:12]([N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([F:1])[CH:10]=2)[CH2:6][C:7]1=[O:11])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
82.5 g
Type
reactant
Smiles
FC1=CC=C2CC(NC2=C1)=O
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 100 ml petroleum ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(CC2=CC=C(C=C12)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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